molecular formula C15H11F2N3O2 B11779440 4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11779440
M. Wt: 303.26 g/mol
InChI Key: KOHZXXHMSLWCQW-UHFFFAOYSA-N
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Description

4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps. One common route starts with the preparation of 4-(Difluoromethoxy)benzohydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the difluoromethoxy group .

Scientific Research Applications

4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of difluoromethoxy.

    4-(Methoxy)aniline: Contains a methoxy group instead of difluoromethoxy.

    4-(Chloro)aniline: Features a chloro group instead of difluoromethoxy.

Uniqueness

4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

4-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H11F2N3O2/c16-15(17)21-12-7-3-9(4-8-12)13-19-14(22-20-13)10-1-5-11(18)6-2-10/h1-8,15H,18H2

InChI Key

KOHZXXHMSLWCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F)N

Origin of Product

United States

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